molecular formula C12H20O B128954 1-Adamantaneethanol CAS No. 6240-11-5

1-Adamantaneethanol

Cat. No. B128954
CAS RN: 6240-11-5
M. Wt: 180.29 g/mol
InChI Key: ZBIDZPHRNBZTLT-UHFFFAOYSA-N
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Description

1-Adamantaneethanol is not directly mentioned in the provided papers; however, the adamantane moiety is a core structure in various derivatives with significant applications in pharmaceuticals. Adamantane derivatives are known for their potent efficacy in a range of therapeutic areas, including antiviral, antidiabetic, and neurodegenerative diseases such as Alzheimer's and Parkinson's .

Synthesis Analysis

The synthesis of adamantane derivatives can be complex and versatile. One approach to synthesizing adamantane derivatives involves domino Michael reactions from ethyl 2,4-dioxocyclohexanecarboxylate, leading to the construction of adamantane derivatives through a one-pot reaction that includes Dieckmann condensation or an aldol-type reaction . Another method includes the synthesis of 1,3,5,7-tetracyanoadamantane through a radical nucleophilic substitution reaction, which can be further reduced to produce 1,3,5,7-tetrakis(aminomethyl)adamantane .

Molecular Structure Analysis

The molecular structure of adamantane derivatives is characterized by the adamantane core, a rigid, cage-like structure that can be functionalized at various positions. For instance, 1,3,5,7-tetrakis(tetrazol-5-yl)-adamantane serves as a tetrahedral ligand in coordination polymers, demonstrating the structural versatility of adamantane derivatives . The adaptability of the adamantane structure is also evident in the formation of one-dimensional motifs through hydrogen bonding and coordination with metal ions and other molecules .

Chemical Reactions Analysis

Adamantane derivatives participate in a variety of chemical reactions, including coordination with metal ions to form complexes with open-network structures . The ability to form one-dimensional motifs through hydrogen bonding and coordination with metal ions is a testament to the chemical reactivity of adamantane derivatives . The synthesis of these derivatives often involves multi-step reactions, such as domino Michael reactions, highlighting the complexity of chemical transformations that adamantane compounds can undergo .

Physical and Chemical Properties Analysis

The physical and chemical properties of adamantane derivatives are influenced by their unique molecular structure. The cage-like adamantane core imparts stability and rigidity, which is crucial for the formation of coordination polymers and complexes . The derivatives exhibit a range of physicochemical properties, including the ability to form zeolitic structures with potential applications in gas sorption . The pharmacokinetics and pharmacodynamics of adamantane-based drugs are also noteworthy, as they have been approved for various clinical applications, demonstrating their importance in therapeutic treatments .

Scientific Research Applications

Energy Transfer in Polyrotaxanes

1-Adamantaneethanol has been studied in the context of energy transfer in polyrotaxanes. A study by Tamura and Ueno (2000) demonstrated that adamantanol can act as a competitive binder, influencing the energy transfer processes in polyrotaxanes, which consist of α-cyclodextrins and naphthalene units. This finding could have implications for the development of advanced materials with unique photophysical properties (Tamura & Ueno, 2000).

Catalytic Hydroxylation Research

Adamantane's hydroxylation to produce 1-adamantanol has been a topic of research in catalysis. Morris, Anderson, and Finke (2009) investigated a specific Ru(2)-incorporated polyoxometalate and found that adamantane hydroxylation could be catalyzed by physical mixtures of [Ru(II)(DMSO)(4)Cl(2)] and the parent polyoxometalate (Morris, Anderson, & Finke, 2009).

Biocatalytic Oxidation Studies

The biocatalytic oxidation of adamantane, leading to products like 1-adamantanol, has been explored. Sarkar et al. (2016) found that substrate engineering using ester directing groups enhanced the biocatalytic oxidation efficiency of adamantane frameworks by CYP101B1 enzyme (Sarkar et al., 2016).

Materials Science: Polyimides and Surface Recognition

In the field of materials science, adamantane structures, including 1-adamantanol derivatives, have been used in the synthesis of polyimides. Miao et al. (2020) synthesized adamantane-containing diamines, leading to polyimides with high thermal stability and optical properties, suggesting applications in optoelectronics (Miao et al., 2020). Additionally, Štimac et al. (2017) highlighted the use of adamantane in drug delivery systems and surface recognition, emphasizing its role in the development of novel structures and materials (Štimac et al., 2017).

Photocatalysis Research

The use of 1-adamantanol in photocatalysis has been explored. Cermenati et al. (2003) and Ohno et al. (2003) studied the TiO2 photocatalysis of adamantane, producing 1-adamantanol and other products, highlighting potential applications in green chemistry and environmental remediation (Cermenati et al., 2003); (Ohno et al., 2003).

properties

IUPAC Name

2-(1-adamantyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20O/c13-2-1-12-6-9-3-10(7-12)5-11(4-9)8-12/h9-11,13H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBIDZPHRNBZTLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30211465
Record name 2-(Tricyclo(3.3.1.1'3,7)dec-1-yl)ethanol
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Molecular Weight

180.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Adamantaneethanol

CAS RN

6240-11-5, 71411-98-8
Record name Tricyclo[3.3.1.13,7]decane-1-ethanol
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Tricyclo(3.3.1.1'3,7)dec-1-yl)ethanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006240115
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tricyclo(3.3.1.13,7)decaneethanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071411988
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(Tricyclo(3.3.1.1'3,7)dec-1-yl)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30211465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tricyclo[3.3.1.13,7]decaneethanol
Source European Chemicals Agency (ECHA)
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Record name 2-(tricyclo(3.3.1.1'3,7)dec-1-yl)ethanol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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